![molecular formula C10H13NO3 B565348 N-(Benzyloxycarbonyl)ethanolamine-13C2,15N CAS No. 1216647-82-3](/img/structure/B565348.png)
N-(Benzyloxycarbonyl)ethanolamine-13C2,15N
Overview
Description
N-(Benzyloxycarbonyl)ethanolamine-13C2,15N (NBE-13C2,15N) is an isotopically labeled analog of N-(benzyloxycarbonyl)ethanolamine (NBE) that is widely used in biochemical and physiological studies. NBE-13C2,15N has been used as a valuable tool to study the metabolism and physiological effects of NBE and its derivatives. NBE-13C2,15N is the most widely used isotopically labeled analog of NBE and is a useful tool for studying the metabolism and physiological effects of NBE and its derivatives.
Mechanism of Action
N-(Benzyloxycarbonyl)ethanolamine-13C2,15N is believed to act as an agonist of the NBE receptor, which is a G-protein coupled receptor found in the central nervous system. N-(Benzyloxycarbonyl)ethanolamine-13C2,15N activates the NBE receptor, which in turn activates the G-protein and subsequently activates the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N are mediated by its activation of the NBE receptor. Activation of the NBE receptor by N-(Benzyloxycarbonyl)ethanolamine-13C2,15N has been shown to affect the release of neurotransmitters, hormones, and other signaling molecules, as well as the expression of genes involved in various physiological processes.
Advantages and Limitations for Lab Experiments
The use of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N in laboratory experiments provides a number of advantages over the use of non-labeled NBE. The use of an isotopically labeled analog of NBE allows for more precise measurements of metabolic processes and physiological effects, as well as the ability to track the metabolism of NBE and its derivatives in vivo. The main limitation of using N-(Benzyloxycarbonyl)ethanolamine-13C2,15N in laboratory experiments is the cost of the isotopically labeled analog, which can be significantly higher than the cost of non-labeled NBE.
Future Directions
The future of N-(Benzyloxycarbonyl)ethanolamine-13C2,15N research is focused on developing a better understanding of the biochemical and physiological effects of NBE and its derivatives, as well as the development of more efficient and cost-effective methods for synthesizing N-(Benzyloxycarbonyl)ethanolamine-13C2,15N. Additionally, further research into the pharmacokinetics and transport of NBE and its derivatives across biological membranes will be important for the development of new and more effective therapeutic agents. Additionally, further research into the interactions of NBE and its derivatives with receptors, enzymes, and other proteins will be important for the development of new and more effective therapeutic agents. Finally, further research into the metabolism and physiological effects of NBE and its derivatives in various tissues and organs will be important for the development of new and more effective therapeutic agents.
Scientific Research Applications
N-(Benzyloxycarbonyl)ethanolamine-13C2,15N has been used in a variety of scientific research applications, including the study of the metabolism and physiological effects of NBE and its derivatives, the study of the pharmacokinetics of NBE and its derivatives, and the study of the transport of NBE and its derivatives across biological membranes. N-(Benzyloxycarbonyl)ethanolamine-13C2,15N has also been used to study the interactions of NBE and its derivatives with receptors, enzymes, and other proteins.
properties
IUPAC Name |
benzyl N-(2-hydroxy(1,2-13C2)ethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)/i6+1,7+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGINAGERRNGGV-CBEZPVNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[15NH][13CH2][13CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzyloxycarbonyl)ethanolamine-13C2,15N |
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